Cas no 1805290-11-2 (Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate)
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate
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- Inchi: 1S/C10H11F2NO4/c1-2-17-6(14)3-5-4-13-7(10(11)12)9(16)8(5)15/h4,10,16H,2-3H2,1H3,(H,13,15)
- InChI Key: KYWRWDBIAWHRLW-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(C(=CN1)CC(=O)OCC)=O)O)F
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 401
- XLogP3: 0.8
- Topological Polar Surface Area: 75.6
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024004866-250mg |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate |
1805290-11-2 | 97% | 250mg |
$659.60 | 2022-04-01 | |
| Alichem | A024004866-500mg |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate |
1805290-11-2 | 97% | 500mg |
$970.20 | 2022-04-01 | |
| Alichem | A024004866-1g |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate |
1805290-11-2 | 97% | 1g |
$1,646.40 | 2022-04-01 |
Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate Related Literature
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
Additional information on Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate
Comprehensive Overview of Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate (CAS No. 1805290-11-2)
The compound Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate (CAS No. 1805290-11-2) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl group and dihydroxypyridine core, make it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its potential applications in drug discovery, particularly in targeting enzymes and receptors involved in inflammatory and metabolic disorders.
In recent years, the demand for fluorinated pyridine derivatives has surged, driven by their enhanced bioavailability and metabolic stability. The presence of the difluoromethyl moiety in Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate is particularly noteworthy, as fluorine atoms are known to improve lipophilicity and binding affinity. This compound is often explored in the context of medicinal chemistry and crop protection, aligning with trends in precision agriculture and personalized medicine.
From a synthetic perspective, CAS No. 1805290-11-2 serves as a versatile building block. Its ethyl acetate side chain facilitates further functionalization, enabling chemists to develop analogs with tailored properties. The compound's 3,4-dihydroxypyridine scaffold is also of interest for designing metal-chelating agents, which are relevant in catalysis and materials science. These attributes make it a subject of frequent queries in academic and industrial research databases.
Environmental and safety considerations are paramount when working with Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate. While it is not classified as hazardous under current regulations, proper handling protocols are recommended to ensure workplace safety. The compound's stability under various pH conditions and its solubility profile are often discussed in forums and research papers, reflecting user interest in practical applications.
In the context of AI-driven drug discovery, CAS No. 1805290-11-2 has been flagged as a candidate for virtual screening due to its pharmacophoric features. Computational models predict its potential interactions with kinases and oxidoreductases, making it a hotspot for machine learning applications in chemistry. This aligns with the growing trend of integrating cheminformatics tools to accelerate R&D cycles.
Market analysts note a steady rise in patents referencing difluoromethyl-containing compounds, underscoring the commercial viability of this chemical space. Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate is frequently mentioned in intellectual property filings related to anti-inflammatory agents and antioxidant formulations, addressing consumer demand for novel therapeutic options.
For researchers seeking spectroscopic data, the compound's NMR and HPLC profiles are well-documented in peer-reviewed journals. Its distinct UV-Vis absorption characteristics also make it suitable for analytical method development, a topic gaining traction in quality control discussions across pharmaceutical networks.
In summary, Ethyl 2-(difluoromethyl)-3,4-dihydroxypyridine-5-acetate represents a convergence of multiple scientific disciplines. Its relevance to green chemistry initiatives, coupled with its structural adaptability, positions it as a compound of enduring interest in both academic and industrial settings. Future studies may explore its role in bioconjugation techniques or as a precursor for heterocyclic expansion strategies.
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